molecular formula C20H14FN3O2S B4631984 N-(4-fluorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-(4-fluorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B4631984
M. Wt: 379.4 g/mol
InChI Key: GRJYBUNROZUWJN-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic chemicals with potential applications in various fields such as medicinal chemistry and agriculture due to its complex structure and functional groups.

Synthesis Analysis

Several papers discuss the synthesis of compounds with structures similar to the target compound, focusing on methods like nucleophilic substitution, condensation reactions, and the use of specific starting materials for creating complex molecules with desired functional groups (Daoxin Wu et al., 2011).

Molecular Structure Analysis

Research on similar compounds highlights the use of techniques like FT-IR, FT-Raman spectra, and density functional theory (B3LYP method) to analyze molecular structures, vibrational assignments, and intermolecular interactions, providing insight into the stability and conformation of molecules (S. Mary et al., 2020).

Chemical Reactions and Properties

Studies reveal the reactivity of similar compounds towards different chemical reagents and conditions, highlighting their potential as intermediates in the synthesis of more complex molecules with applications in drug development and agricultural chemistry (A. Gangjee et al., 2009).

Physical Properties Analysis

Research involving similar compounds focuses on their physical properties, such as solubility, melting points, and stability under various conditions, which are crucial for their application in practical settings (Wenhui Gan et al., 2021).

Chemical Properties Analysis

Papers on related compounds discuss their chemical properties, including reactivity with different functional groups, potential for forming stable derivatives, and their behavior in biological systems, which could inform their use in pharmaceuticals and material science (S. Subasri et al., 2016).

Scientific Research Applications

Radiosynthesis for PET Imaging

One of the significant applications of derivatives similar to N-(4-fluorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is in the development of radioligands for positron emission tomography (PET) imaging. For instance, a study by Dollé et al. (2008) discusses the radiosynthesis of [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with PET. This research highlights the synthesis process, which could provide insights into the development of novel imaging agents for neurological diseases and inflammation (Dollé et al., 2008).

Antitumor and Antibacterial Properties

Another area of research involves exploring the compound's potential in cancer and antibacterial therapy. Gangjee et al. (2008) synthesized potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing the therapeutic potential of thieno[2,3-d]pyrimidine derivatives. This study underscores the compound's relevance in designing new antitumor and antibacterial agents (Gangjee et al., 2008).

Molecular Structure and Drug Design

Mary et al. (2020) provided a quantum chemical insight into a molecule with a similar structure, focusing on its molecular structure, drug likeness, and molecular docking against SARS-CoV-2 protein. This research demonstrates the compound's potential application in antiviral drug development, particularly against COVID-19 (Mary et al., 2020).

Neuroinflammation Imaging

Novel pyrazolo[1,5-a]pyrimidines, closely related to the compound of interest, have been synthesized and evaluated for their binding to the translocator protein 18 kDa (TSPO), recognized as an early biomarker for neuroinflammatory processes. These findings, as discussed by Damont et al. (2015), could pave the way for new diagnostic tools in neuroinflammation and neurodegenerative diseases (Damont et al., 2015).

Herbicidal Activity

Research by Wu et al. (2011) on derivatives of a similar compound revealed better herbicidal activities against dicotyledonous weeds. This suggests the compound's potential utility in agricultural science, offering a new approach to weed management (Wu et al., 2011).

properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2S/c21-14-6-8-15(9-7-14)23-18(25)11-24-12-22-19-16(20(24)26)10-17(27-19)13-4-2-1-3-5-13/h1-10,12H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJYBUNROZUWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
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